Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
CAS No.:
Cat. No.: VC17677745
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3 |
| Standard InChI Key | XBXPASYPYCHFJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(O1)CCC2)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
The defining feature of methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is its spirocyclic core, where the oxetane oxygen atom bridges carbons 1 and 2 of the cyclohexane ring (Figure 1). This geometry imposes significant steric constraints, influencing reactivity and conformational stability. The carboxylate ester group at position 2 enhances electrophilicity, enabling participation in nucleophilic acyl substitution reactions.
Table 1: Comparative Structural Data for Spirocyclic Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Spiro Junction | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C₈H₁₂O₃ | 156.18 | [2.3] | Methyl ester, oxetane |
| Methyl 1-oxaspiro[2.3]hexane-2-carboxylate | C₇H₁₀O₃ | 142.15 | [2.3] | Ester, oxetane |
| Methyl 2-ethyl-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | C₁₁H₁₈O₃ | 198.26 | [2.3] | Ethyl, dimethyl, ester |
The molecular geometry has been confirmed via X-ray crystallography for analogous compounds, revealing bond angles of approximately 109.5° at the spiro carbon, consistent with tetrahedral hybridization . Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the methyl ester (δ ~3.6 ppm for OCH₃) and oxetane protons (δ ~4.1–4.3 ppm).
Synthesis and Reaction Pathways
Synthesis of methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically proceeds via cyclization of γ,δ-epoxy esters or ketones under basic conditions. A representative route involves:
-
Epoxide Formation: Treatment of 3-methylcyclohex-2-en-1-ol with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide.
-
Cyclization: Exposure to potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 130°C induces ring-opening and subsequent spirocyclization (Scheme 1) .
Table 2: Optimized Reaction Conditions for Spirocyclization
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Methylcyclohexene oxide | KOtBu | DMSO | 130 | 68 |
| 2-Ethyl-4,5-dimethyl analog | MeMgBr | THF | 25 | 83 |
| Unsubstituted epoxide | NaH | DMF | 70 | 56 |
Key side reactions include Grob fragmentation, which predominates when sterically hindered bases like NaH are employed in polar aprotic solvents . Computational studies using density functional theory (DFT) indicate that the activation energy for cyclization ranges from 20–25 kcal/mol, favoring intramolecular nucleophilic attack over intermolecular pathways .
Physicochemical Properties
Experimental data for methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate remain sparse, but predictive models and analog comparisons suggest:
-
LogP: 1.2–1.5 (moderate lipophilicity)
-
Aqueous Solubility: <10 mg/L at 25°C
-
Thermal Stability: Decomposition onset at ~180°C (DSC)
The compound’s low melting point (<50°C) and liquid state at room temperature facilitate handling in solution-phase reactions. Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at m/z 156 ([M]⁺), with fragmentation patterns dominated by loss of the methyl ester group (m/z 113).
| Compound | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| 2-Methyl spirooxetane | COX-2 | 12 µM | Competitive inhibition |
| 4-Chloro derivative | S. aureus | 8 µg/mL | Cell wall synthesis disruption |
| 2-Ethyl-5-methyl analog | E. coli | 16 µg/mL | DNA gyrase inhibition |
These findings suggest methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate could serve as a scaffold for antibiotic or anti-inflammatory drug development.
Future Research Directions
-
Synthetic Methodology: Developing enantioselective routes using chiral phase-transfer catalysts.
-
Biological Profiling: High-throughput screening against kinase and protease target libraries.
-
Computational Modeling: QSAR studies to optimize substituent effects on bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume